3-Hydroxyquinidine

Cardiac Electrophysiology Antiarrhythmic Agents Comparative Pharmacology

Select 3-Hydroxyquinidine (CAS 53467-23-5) when your research demands isoform-specific CYP3A4 activity probing and accurate therapeutic drug monitoring. Unlike quinidine or its other metabolites, this compound is formed exclusively by CYP3A4, making it the only reliable biomarker for CYP3A4-mediated drug-drug interaction (DDI) assessments. It exhibits a pharmacologically distinct proarrhythmic signature—significantly lower antiarrhythmic potency yet retained proarrhythmic capacity—enabling metabolite-specific cardiac safety deconvolution in Purkinje fiber and whole-heart models. Supplied as a ≥98% pure certified reference material, it is essential for calibrating LC-MS/MS, HPLC-UV, and HPLC-fluorescence assays for simultaneous quinidine/metabolite quantification in patient plasma. Avoid irreproducible data caused by metabolite misidentification; standardize your assays with the authentic, CYP3A4-specific metabolite.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
CAS No. 53467-23-5
Cat. No. B022111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyquinidine
CAS53467-23-5
Synonyms3-hydroxyquinidine
3-hydroxyquinidine, (3alpha,9S)-isomer
3-hydroxyquinidine, (8alpha,9R)-isomer
3-hydroxyquinine
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
InChIInChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m1/s1
InChIKeyBSRUJCFCZKMFMB-ZNYHDOEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyquinidine (CAS 53467-23-5) for Research: A Quantitative Guide to the Quinidine Metabolite


3-Hydroxyquinidine, also designated (3S)-3-hydroxyquinidine, is a major active metabolite of the Class Ia antiarrhythmic drug quinidine [1]. It belongs to the cinchona alkaloid class and is produced via hepatic cytochrome P450 3A4 (CYP3A4)-mediated metabolism [2]. Its presence and accumulation during chronic quinidine therapy have significant implications for both the efficacy and toxicity of the parent drug, necessitating its independent analysis in clinical pharmacology and toxicology studies [3].

Why 3-Hydroxyquinidine (CAS 53467-23-5) Cannot Be Substituted: Differentiated Pharmacology and Pharmacokinetics


While multiple quinidine metabolites are formed in vivo, they are not pharmacologically equivalent. 3-Hydroxyquinidine exhibits a distinct profile of cardiac electrophysiological effects, CYP enzyme inhibition potency, and pharmacokinetic behavior compared to the parent drug and other metabolites like quinidine-N-oxide or O-desmethylquinidine [1]. For example, its antiarrhythmic potency is significantly lower than that of quinidine, while its CYP2D6 inhibitory Ki is over an order of magnitude weaker, but it retains a capacity for proarrhythmia [2]. These quantitative differences mean that substituting 3-hydroxyquinidine with quinidine or other in-class compounds in research models would yield incomparable and potentially misleading data on drug metabolism, drug-drug interactions, and cardiac safety pharmacology [3].

Quantitative Differentiators for 3-Hydroxyquinidine (CAS 53467-23-5) vs. Quinidine and Related Compounds


Reduced Antiarrhythmic Potency vs. Quinidine in Reperfusion Arrhythmia Model

The antiarrhythmic potency of 3-hydroxyquinidine is significantly lower than that of its parent drug, quinidine. In an isolated rat heart model of reperfusion arrhythmia, the concentration required for 50% suppression of arrhythmia (EC50) was approximately 5-fold higher for the metabolite [1]. The observed effect was additive, not synergistic, when co-administered with quinidine [1].

Cardiac Electrophysiology Antiarrhythmic Agents Comparative Pharmacology

Weaker CYP2D6 Inhibition Compared to Quinidine

3-Hydroxyquinidine is a much weaker inhibitor of the cytochrome P450 2D6 enzyme compared to quinidine. Its inhibition constant (Ki) is 16- to 85-fold higher, indicating a dramatic reduction in binding affinity for this critical drug-metabolizing enzyme [1]. This explains why quinidine is a clinical perpetrator of CYP2D6-mediated drug-drug interactions, while its metabolite contributes negligibly.

Drug Metabolism Cytochrome P450 CYP2D6 Inhibition Drug-Drug Interactions

Reduced Proarrhythmic Risk vs. Quinidine in Canine Model

In a canine model of QT-dependent ventricular arrhythmias, the parent compound quinidine demonstrated significantly higher proarrhythmic potential compared to 3-hydroxyquinidine. A greater proportion of animals developed ventricular arrhythmias during quinidine infusion [1].

Cardiac Safety Pharmacology Proarrhythmia Torsades de Pointes Comparative Toxicology

Unique Role as a Specific CYP3A4 Biomarker

The (3S)-3-hydroxylation of quinidine is a specific marker reaction for human CYP3A4 activity. Unlike other quinidine metabolites, its formation is exclusively catalyzed by CYP3A4, making it a reliable probe for this clinically important drug-metabolizing enzyme [1]. This specificity is not shared by quinidine N-oxide formation, which involves other CYPs.

Drug Metabolism CYP3A4 Phenotyping Biomarker Enzyme Kinetics

Distinct Pharmacokinetic Profile: Accumulation and Clearance

3-Hydroxyquinidine exhibits a distinct pharmacokinetic profile compared to quinidine, characterized by greater accumulation at steady state. Its area under the curve (AUC) increases by 50% from single dose to steady state, while its renal clearance decreases [1]. This contrasts with quinidine, whose clearance decreases at steady state but whose AUC does not show the same trend of accumulation [1].

Pharmacokinetics Drug Metabolism Clearance AUC

Quantitative Analytical Interference with Fluorometric Assays

The presence of 3-hydroxyquinidine can lead to significant overestimation of quinidine concentrations when using non-specific fluorometric assays. A direct comparison in patient samples showed that HPLC-measured serum quinidine levels were on average 20% lower than those measured by a routine fluorometric assay [1]. This interference is due to the metabolite's co-extraction and fluorescence.

Analytical Chemistry Therapeutic Drug Monitoring HPLC Assay Interference

Optimal Research and Industrial Applications for 3-Hydroxyquinidine (CAS 53467-23-5) Based on Differentiated Evidence


In Vitro CYP3A4 Activity Phenotyping and DDI Assessment

Use as a specific probe substrate or metabolite standard in assays designed to measure cytochrome P450 3A4 (CYP3A4) enzyme activity in human liver microsomes or hepatocytes. Its exclusive formation by CYP3A4 [1] makes it a reliable and isoform-specific biomarker, unlike other quinidine metabolites, enabling accurate assessment of CYP3A4-mediated drug-drug interaction potential.

Analytical Reference Standard for Therapeutic Drug Monitoring (TDM) of Quinidine

Employ as a certified reference material for calibrating and validating HPLC-UV, HPLC-fluorescence, or LC-MS/MS methods for the simultaneous quantification of quinidine and its active metabolite in patient serum or plasma. The known interference with non-specific fluorometric assays [1] makes its inclusion essential for ensuring analytical accuracy in TDM.

Cardiac Electrophysiology and Safety Pharmacology Screening

Incorporate into studies investigating the mechanisms of drug-induced QT prolongation and proarrhythmia (e.g., Torsades de Pointes). As an active metabolite with a distinct proarrhythmic profile compared to quinidine [1], it serves as a critical tool for differentiating between Class Ia antiarrhythmic drug effects and metabolite-specific contributions in isolated Purkinje fiber or whole-heart models.

Comparative Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Use in studies that aim to deconvolve the contribution of active metabolites to the overall pharmacological and toxicological effects of quinidine. Its accumulation at steady state and different clearance characteristics [1] necessitate its inclusion in physiologically-based pharmacokinetic (PBPK) models and population PK analyses of quinidine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyquinidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.